![molecular formula C18H18N4O3 B2380647 N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide CAS No. 852294-37-2](/img/structure/B2380647.png)
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They are a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .
Synthesis Analysis
The usual synthesis of benzimidazole involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Some newer N-benzimidazol-2yl substituted benzamide analogues were prepared and assessed for activation of GK .Molecular Structure Analysis
The benzimidazole core is nearly planar . The IR spectrum of a similar compound showed absorption bands at 3223 (N–H), 3062 (C–Harom), 1579 (C=Carom), 1225 (N=C), and 642 cm–1 (C–S) .Physical And Chemical Properties Analysis
The mass spectrum of a similar compound showed the molecular ion peak at m/z 216 [M]+ .Scientific Research Applications
Anthelmintic Activity
Benzimidazolyl-2-hydrazones exhibit potent anthelmintic properties. In vitro studies demonstrated that these compounds are more effective than clinically used anthelmintic drugs like albendazole and ivermectin against encapsulated Trichinella spiralis (T. spiralis) larvae . Notably, compounds 5b and 5d achieved 100% effectiveness in killing parasitic larvae after 24 hours of incubation.
Antioxidant Activity
These hydrazones also possess antioxidant capabilities. In vitro experiments revealed that certain benzimidazolyl-2-hydrazones, particularly 2,3- and 3,4-dihydroxy derivatives (5b and 5d), effectively scavenge free radicals such as DPPH and ABTS. Additionally, they protect biologically relevant molecules (lecithin and deoxyribose) from iron-induced oxidative damage .
Cytotoxic Effects on Cancer Cells
N-substituted benzimidazole derivatives, including those with alkyl chains and nitrogen-containing 5- or 6-membered rings, exhibit cytotoxic effects on human breast adenocarcinoma (MCF-7) and ovarian carcinoma (OVCAR-3) cell lines . These findings suggest potential applications in cancer therapy.
Pharmaceutical Chemistry
Benzimidazole moieties have diverse roles in pharmaceutical chemistry. Examples include:
Tubulin Polymerization Modulation
Certain benzimidazolyl-2-hydrazones elongate the nucleation phase and slow down tubulin polymerization in vitro, comparable to the effects of nocodazole. This modulation of tubulin dynamics may have implications in cellular processes .
Enhanced Conductivity in Films
The decomposition product of 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline acts as a nucleating agent, boosting the conductivity of doped films .
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives have a broad range of pharmacological properties . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides . This allows them to interact easily with the biopolymers of the living system .
Biochemical Pathways
tuberculosis H37Rv , suggesting they may affect the biochemical pathways of these organisms.
Pharmacokinetics
Benzimidazole derivatives are known to have excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been reported to have a broad range of pharmacological effects, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Action Environment
Benzimidazole derivatives are known to have excellent stability profiles , suggesting they may be relatively resistant to environmental factors.
Future Directions
Benzimidazole derivatives are being explored for their potential in treating various conditions, including type-2 diabetes . Medicinal chemistry scientists are aiming at designing newer effective hypoglycemic agents having distinct mechanism of action at the molecular level which could be used as a single drug with improved safety .
properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-11(2)16(17-19-14-5-3-4-6-15(14)20-17)21-18(23)12-7-9-13(10-8-12)22(24)25/h3-11,16H,1-2H3,(H,19,20)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPHNVWXKGDWPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.